molecular formula C26H20ClNO4 B3889360 6-CHLORO-3-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

6-CHLORO-3-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

Cat. No.: B3889360
M. Wt: 445.9 g/mol
InChI Key: WLDYFJUQIJMPEP-XYOKQWHBSA-N
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Description

6-Chloro-3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with 6-chloro-2-aminobenzophenone under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield dihydroquinoline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

6-Chloro-3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxychalcone: Shares the chalcone structure but lacks the quinoline moiety.

    6-Chloro-2-aminobenzophenone: Contains the chloro and amino groups but lacks the chalcone and quinoline structures.

    Quinoline Derivatives: Various quinoline derivatives share the core structure but differ in functional groups.

Uniqueness

6-Chloro-3-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Properties

IUPAC Name

6-chloro-3-[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClNO4/c1-31-22-13-9-16(14-23(22)32-2)8-12-21(29)25-24(17-6-4-3-5-7-17)19-15-18(27)10-11-20(19)28-26(25)30/h3-15H,1-2H3,(H,28,30)/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLDYFJUQIJMPEP-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-CHLORO-3-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 2
Reactant of Route 2
6-CHLORO-3-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE
Reactant of Route 3
Reactant of Route 3
6-CHLORO-3-[(2E)-3-(3,4-DIMETHOXYPHENYL)PROP-2-ENOYL]-4-PHENYL-1,2-DIHYDROQUINOLIN-2-ONE

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